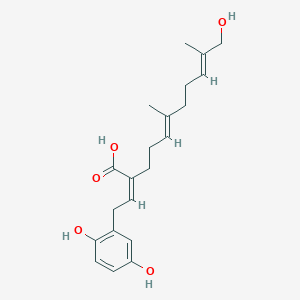
ganomycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ganomycin A is a natural product found in Ganoderma pfeifferi with data available.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Ganomycin A, a farnesyl hydroquinone, was identified as having antimicrobial properties against various Gram-positive and Gram-negative bacteria. This discovery was based on research conducted on compounds isolated from the basidiomycete Ganoderma pfeifferi (Mothana, Jansen, Jülich, & Lindequist, 2000).
Inhibition of α-Glucosidase and HMG-CoA Reductase
This compound was used as a lead compound for the development of derivatives with dual inhibitory activities against α-glucosidase and HMG-CoA reductase. These activities are important for treating metabolic syndromes. One such derivative demonstrated efficacy in reducing weight gain and improving insulin resistance and lipid dysfunction in obesity models (Wang et al., 2018).
HIV-1 Protease Inhibition
Research on the Vietnamese mushroom Ganoderma colossum led to the isolation of this compound, which exhibited inhibitory activity against HIV-1 protease. This finding is significant for potential therapeutic applications in HIV treatment (El Dine, El Halawany, Ma, & Hattori, 2009).
Synthesis and Biological Activities
The first enantioselective syntheses of ganomycin I, a meroterpenoid related to this compound, were achieved, contributing to the understanding of its structure and biological activities. This synthesis provided insights into the cytotoxicity and anti-HIV-1 protease activity of these compounds (Yajima, Urao, Katsuta, & Nukada, 2014).
Propiedades
Fórmula molecular |
C21H28O5 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
(2Z,5E,9E)-2-[2-(2,5-dihydroxyphenyl)ethylidene]-11-hydroxy-6,10-dimethylundeca-5,9-dienoic acid |
InChI |
InChI=1S/C21H28O5/c1-15(5-3-7-16(2)14-22)6-4-8-17(21(25)26)9-10-18-13-19(23)11-12-20(18)24/h6-7,9,11-13,22-24H,3-5,8,10,14H2,1-2H3,(H,25,26)/b15-6+,16-7+,17-9- |
Clave InChI |
YMBZMWGZXRRFEN-KPJMVHGFSA-N |
SMILES isomérico |
C/C(=C\CC/C(=C/CC1=C(C=CC(=C1)O)O)/C(=O)O)/CC/C=C(\C)/CO |
SMILES canónico |
CC(=CCCC(=CCC1=C(C=CC(=C1)O)O)C(=O)O)CCC=C(C)CO |
Sinónimos |
2-(2-(2,5-dihydroxyphenyl)-ethyliden)-11-hydroxy-6,10-dimethyl-undeca-5,9-diene acid ganomycin A ganomycin-A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



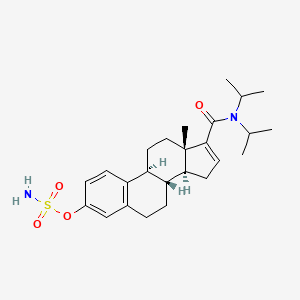
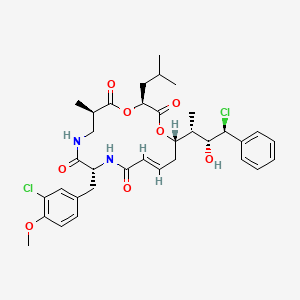
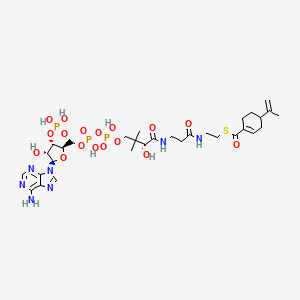
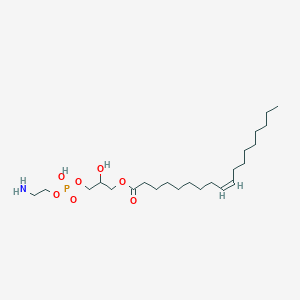
![4-[[Oxo-[4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]methyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1242341.png)
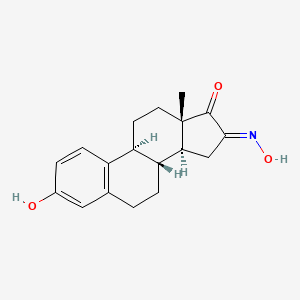
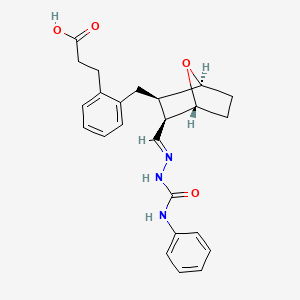
![N-[(E)-benzylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine](/img/structure/B1242347.png)
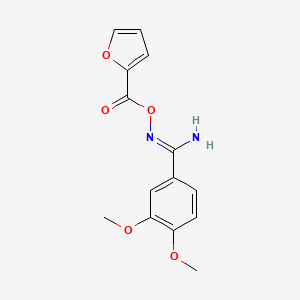
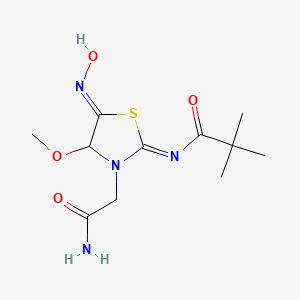
![(1R,4S,4'E,6R,10E,14E,16E,21R)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1242350.png)
![N-benzyl-4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-amine](/img/structure/B1242352.png)

![N,N-Diethyl-4-[piperazino(8-quinolyl)methyl]benzamide](/img/structure/B1242354.png)